Product packaging for hemoglobin A2 Grovetown(Cat. No.:CAS No. 151688-71-0)

hemoglobin A2 Grovetown

Cat. No.: B1176462
CAS No.: 151688-71-0
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Description

Hemoglobin A2 Grovetown is a variant form of Hemoglobin A2 (HbA2), a normal component of adult hemoglobin that typically constitutes 1.5-3.1% of all hemoglobin molecules in human blood . HbA2 is a tetramer composed of two alpha and two delta globin chains (α2δ2) . Its primary research and diagnostic value lies in its critical role as a key biomarker for screening and identifying beta-thalassemia trait (BTT) . In individuals who are heterozygous for the beta-thalassemia gene, the percentage of HbA2 is characteristically elevated to levels between 3.5% and 6.0% . Quantification of HbA2 is therefore essential in global public health programs aimed at controlling hemoglobinopathies. The reliable measurement of this hemoglobin variant, often using methods like High-Performance Liquid Chromatography (HPLC), is fundamental for accurate diagnosis . Beyond its diagnostic utility, this compound is an important tool for hematological research, enabling studies into the expression and regulation of globin genes, the pathophysiology of thalassemias, and the development of novel diagnostic techniques. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

151688-71-0

Molecular Formula

C9H19N3O

Synonyms

hemoglobin A2 Grovetown

Origin of Product

United States

Molecular Genetics of Hemoglobin A2 Grovetown

HBD Gene Locus and Specific Nucleotide Mutation (HBD:c.226C>G)

Hemoglobin A2 Grovetown is the result of a point mutation in the delta-globin gene (HBD), which is located on chromosome 11. researchgate.net The specific genetic alteration is a transversion at nucleotide position 226, where a cytosine (C) is replaced by a guanine (B1146940) (G). This mutation is formally designated as HBD:c.226C>G. Sequencing of the δ-globin gene has identified this C-to-G mutation at codon 75 as the cause of the variant. tandfonline.com This variant is one of several known mutations that can occur in the HBD gene, leading to structural or expressional changes in the delta-globin chain. researchgate.netnih.gov

Amino Acid Substitution: Leucine (B10760876) to Valine at Codon 75 (p.(Leu76Val) or delta75(E19)Leu→Val)

The HBD:c.226C>G nucleotide substitution results in a change in the corresponding amino acid sequence of the delta-globin chain. Specifically, the normally occurring leucine residue at codon 75 is replaced by a valine. tandfonline.com This amino acid substitution is denoted as p.(Leu76Val) or delta75(E19)Leu→Val. tandfonline.com The detection of this variant was accidental, identified through cation exchange high-performance liquid chromatography (HPLC) during a screening program, as it does not present abnormalities in standard isoelectrofocusing tests. tandfonline.com

Inheritance Patterns and Molecular Basis of Delta-Globin Chain Expression

Mutations in the globin genes are typically inherited in an autosomal recessive manner. wikipedia.org In the case of this compound, the mutation is stable. tandfonline.comnih.gov This stability means that individuals heterozygous for this variant produce both the normal delta-globin chain and the mutated Grovetown delta-globin chain. Consequently, they have two distinct Hemoglobin A2 fractions: the normal HbA2 (α2δ2) and HbA2 Grovetown (α2δ2^Grovetown). These stable mutations typically result in the two HbA2 fractions each constituting about half of the expected total HbA2 value. nih.gov The observation that the quantities of the variant (referred to as Hb X2) and normal HbA2 were the same suggests the abnormal delta chain is stable. tandfonline.com While clinically asymptomatic, the presence of such variants can interfere with the diagnosis of beta-thalassemia minor, which relies on the quantification of total HbA2 levels. researchgate.netnih.gov

Molecular Features of this compound

Feature Description
Affected Gene HBD (delta-globin)
Gene Locus Chromosome 11
Nucleotide Mutation c.226C>G
Codon 75
Amino Acid Substitution Leucine → Valine
Protein Notation p.(Leu76Val)

| Chain Stability | Stable |

Compound Names Mentioned

Compound Name
This compound
Leucine

Structural Biology of Hemoglobin A2 Grovetown

Predicted Primary Amino Acid Sequence Alteration in the Delta-Globin Chain of Hemoglobin A2 Grovetown

This compound is characterized by a single point mutation in the gene encoding the delta-globin chain. This genetic alteration results in a missense mutation at codon 75, where the nucleotide sequence is changed from CTG to GTG. This seemingly minor change at the genetic level leads to a significant alteration in the primary structure of the delta-globin polypeptide. Specifically, the amino acid Leucine (B10760876) (Leu), normally present at position 75, is replaced by Valine (Val).

Table 1: Primary Amino Acid Sequence Alteration in this compound

ParameterDetails
Hemoglobin Variant This compound
Affected Globin Chain Delta (δ)
Codon Position 75
Normal Amino Acid Leucine (Leu)
Substituted Amino Acid Valine (Val)
Mutation Designation δ75(E19)Leu→Val

Analysis of Predicted Secondary and Tertiary Structural Perturbations due to Leucine-to-Valine Substitution

The substitution of Leucine with Valine at position 75 of the delta-globin chain is predicted to introduce localized perturbations in the secondary and tertiary structure of the protein. These changes are primarily driven by the differences in the physicochemical properties of the two amino acids.

Impact on Alpha-Helix and Beta-Sheet Conformation

Leucine is known to be an amino acid that favors the formation and stability of alpha-helical structures. Its side chain, with a γ-branched methyl group, can pack efficiently within a helix without causing steric hindrance. In contrast, Valine is a β-branched amino acid, meaning it has a branch at the β-carbon of its side chain. This branching introduces steric constraints that make it less favorable for Valine to adopt an alpha-helical conformation and more likely to be found in beta-sheet structures.

The substitution of the helix-favoring Leucine with the helix-disrupting Valine at position δ75 within the E helix is predicted to introduce a localized destabilization of this secondary structural element. While a complete unfolding of the helix is unlikely, the substitution may lead to a subtle decrease in its stability or a minor alteration in its geometry.

Effects on Heme Pocket Environment and Ligand Binding Site Integrity

The E helix plays a critical role in forming the heme pocket, the hydrophobic cleft within the globin chain that houses the heme group responsible for oxygen binding. The integrity of this pocket is paramount for the proper function of hemoglobin. The Leucine at position 75 is located on the exterior of the E helix and is not in direct contact with the heme group.

However, the substitution with Valine could indirectly influence the heme pocket environment. The structural perturbation in the E helix, however minor, might lead to subtle shifts in the positioning of adjacent amino acid residues that do interact with the heme. This could potentially alter the hydrophobicity and steric landscape of the heme pocket. Any such alteration could, in turn, affect the stability of heme binding and the affinity of the hemoglobin molecule for oxygen and other ligands. It is important to note that without direct experimental data, the precise nature and magnitude of these effects remain predictive.

Intersubunit Contact Alterations within the α2δ2 Tetramer of this compound

The precise network of interactions between the amino acid residues at the subunit interfaces determines the stability and allosteric properties of the hemoglobin tetramer. The Leucine at position 75 of the delta-globin chain is not directly involved in the major intersubunit contacts.

Consequently, the substitution to Valine in this compound is not expected to directly alter the primary contacts between the alpha and delta subunits. However, it is conceivable that the predicted localized conformational change in the E helix could lead to minor, indirect alterations in the spatial arrangement of other residues that are involved in intersubunit interactions. These secondary effects are likely to be subtle and would require high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, for definitive characterization. Without such data, any discussion of altered intersubunit contacts remains speculative.

Table 2: Summary of Predicted Structural Effects of the Leu75Val Substitution in this compound

Structural LevelPredicted ImpactRationale
Primary Altered amino acid sequence (Leu → Val at δ75)Confirmed genetic mutation.
Secondary Localized destabilization of the E helixValine is less favorable in alpha-helices than Leucine.
Tertiary Minor perturbation of the heme pocket environmentIndirect effect of E helix destabilization.
Quaternary Minimal impact on overall tetramer stabilityThe mutation is not at a major subunit interface.
Intersubunit Contacts No direct alteration of primary contactsThe mutated residue is not directly involved in subunit interfaces.

Functional Biochemistry of Hemoglobin A2 Grovetown

Modulation of Oxygen Binding Affinity and Dissociation Characteristics by the Grovetown Variant

Detailed experimental studies specifically characterizing the oxygen binding affinity and dissociation characteristics of Hemoglobin A2 Grovetown are not extensively available in the published literature. However, the oxygen transport properties of the parent molecule, Hemoglobin A2, have been studied.

In general, Hemoglobin A2 exhibits a slightly higher oxygen affinity compared to Hemoglobin A (HbA). This intrinsic difference is attributed to the structural variations between the beta-globin chains of HbA and the delta-globin chains of HbA2. The partial pressure of oxygen at which the hemoglobin is 50% saturated (P50) is a key indicator of oxygen affinity. A lower P50 value indicates a higher oxygen affinity.

Table 1: Comparative Oxygen Affinity (P50) of Hemoglobin A and Hemoglobin A2

Hemoglobin Type Typical P50 value (mmHg) Oxygen Affinity
Hemoglobin A 26-28 Normal

Note: Absolute P50 values can vary depending on experimental conditions such as pH, temperature, and the concentration of allosteric effectors.

Mutations in the globin chains can alter the stability of the tense (T) and relaxed (R) quaternary structures, thereby affecting oxygen affinity. Variants that destabilize the T-state (deoxyhemoglobin) typically exhibit increased oxygen affinity. While the specific impact of the Leu→Val substitution at position 75 in the delta-chain of the Grovetown variant has not been functionally determined, it is plausible that this amino acid change could subtly influence the local protein environment and, consequently, its oxygen binding properties. However, without direct experimental data, any such effect remains speculative.

This compound Stability and Solubility in Aqueous Solution

Research on this compound has provided some insight into its stability. A study that first identified this variant noted that in a heterozygous individual, the quantities of normal HbA2 and HbA2 Grovetown were equal. This observation suggests that the this compound variant is stable and does not undergo premature degradation. tandfonline.com

In a broader context, Hemoglobin A2 is generally considered to be more resistant to thermal denaturation than Hemoglobin A. However, studies on the solubility of HbA2 have shown that it has a slightly lower solubility in phosphate (B84403) buffer solutions compared to HbA. nih.gov

Table 2: Stability and Solubility Characteristics of Hemoglobin A and Hemoglobin A2

Property Hemoglobin A Hemoglobin A2 This compound
Thermal Stability Less Stable More Stable Suggested to be stable tandfonline.com

| Solubility | Higher | Slightly Lower nih.gov | Data not available |

Allosteric Regulation and Effector Interactions (e.g., 2,3-Bisphosphoglycerate (B1242519), Chloride Ions) for this compound

The oxygen affinity of hemoglobin is allosterically regulated by various effectors within the red blood cell, ensuring efficient oxygen delivery to the tissues. Key allosteric effectors include 2,3-bisphosphoglycerate (2,3-BPG), chloride ions (Cl-), and protons (the Bohr effect). These effectors preferentially bind to and stabilize the T-state, thereby reducing oxygen affinity.

Specific studies on the interaction of allosteric effectors with this compound have not been reported. However, research on recombinant Hemoglobin A2 has shown that its response to allosteric regulators like chloride and 2,3-BPG is lower than that of Hemoglobin A. nih.gov This suggests that the structural differences in the delta-globin chain, as compared to the beta-globin chain, influence the binding of these effectors. 2,3-BPG binds in the central cavity between the two non-alpha chains. The amino acid composition of this cavity in HbA2 differs from that in HbA, which likely accounts for the reduced interaction with 2,3-BPG.

The impact of the Leu→Val substitution in the Grovetown variant on allosteric regulation is unknown. The location of this substitution (position 75) is not directly in the 2,3-BPG binding pocket. Nevertheless, amino acid changes can induce long-range conformational effects that could potentially modulate the binding of allosteric effectors.

Susceptibility to Oxidative Denaturation and Hemichrome Formation of the Grovetown Variant

Hemoglobin is susceptible to oxidative damage, which can lead to the formation of methemoglobin (where the heme iron is in the ferric Fe³⁺ state) and eventually hemichromes, which are denatured forms of hemoglobin that can precipitate and damage the red blood cell membrane.

There is no specific data on the susceptibility of this compound to oxidative denaturation. For the parent molecule, Hemoglobin A2, studies have indicated a slightly increased susceptibility to autoxidation to methemoglobin compared to Hemoglobin A. nih.gov However, recombinant HbA2 has been described as not being easily oxidized. nih.gov Further research has shown that under oxidative stress induced by hydrogen peroxide, HbA2 is less vulnerable to aggregation than HbA and the unstable variant HbE. nih.gov

Interestingly, while the hemichromes of HbA2 and HbA have similar optical spectra, the hemichrome derived from HbA2 exhibits greater stability. nih.gov This suggests that the pathways of oxidative denaturation may differ between these two hemoglobin types. nih.gov The influence of the Grovetown mutation on these processes has yet to be determined experimentally.

Table 3: Comparative Oxidative Properties of Hemoglobin A and Hemoglobin A2

Oxidative Property Hemoglobin A Hemoglobin A2
Autoxidation to Methemoglobin Normal Rate Slightly Increased Susceptibility nih.gov
Vulnerability to H₂O₂ Induced Aggregation More Vulnerable than HbA2 nih.gov Less Vulnerable than HbA nih.gov

| Hemichrome Stability | Less Stable | More Stable nih.gov |

Biosynthesis and Cellular Processing of Hemoglobin A2 Grovetown

Delta-Globin Chain Synthesis and Post-Translational Modifications of the Variant.

The synthesis of the δGrovetown-globin chain begins with the transcription of the HBD gene, located on chromosome 11, into messenger RNA (mRNA). genecards.org This process is followed by the translation of the mRNA into a polypeptide chain on ribosomes within the cytoplasm of developing red blood cells. The defining characteristic of the δGrovetown chain is a point mutation at codon 75, where a C to T substitution in the DNA results in the replacement of the amino acid Leucine (B10760876) with Valine (Leu→Val). tandfonline.com

Post-translational modifications of globin chains are typically minimal. The primary and most critical modification is the incorporation of a heme group, which is essential for the oxygen-binding function of hemoglobin. This process is not known to be affected by the Leu→Val substitution in the δGrovetown chain. Other potential modifications, such as acetylation, are not characteristic of this specific variant. tandfonline.com

Table 1: Genetic and Amino Acid Change in Hemoglobin A2 Grovetown

FeatureDescription
Gene HBD (Hemoglobin Subunit Delta)
Mutation Location Codon 75
Nucleotide Change C → T
Amino Acid Change Leucine → Valine (Leu→Val)
Effect on Charge Neutral

Assembly of δGrovetown-Globin Chains with Alpha-Globin Chains in Erythroid Precursors.

The assembly of the this compound tetramer (α2δGrovetown2) occurs within the cytoplasm of erythroid precursors. Following their synthesis, the newly formed δGrovetown-globin chains and α-globin chains, the latter being synthesized from genes on chromosome 16, fold into their correct tertiary structures. wikipedia.org The stability of individual globin chains is relatively low, and they have a tendency to precipitate if not promptly assembled into dimers and subsequently tetramers. nih.gov

The assembly process is hierarchical. First, a stable dimer is formed between one α-globin chain and one δGrovetown-globin chain (αδGrovetown). This interaction is a crucial step in the formation of the final hemoglobin molecule. Given that the Leu→Val substitution in the δGrovetown chain is located at a position that is not typically involved in the critical α-δ interface, it is unlikely to significantly impede the formation of this heterodimer.

Table 2: Assembly Pathway of this compound

StepInteracting SubunitsProduct
1 α-globin + δGrovetown-globinαδGrovetown dimer
2 αδGrovetown dimer + αδGrovetown dimerα2δGrovetown2 tetramer

Intracellular Trafficking and Maturation Pathways of the this compound Tetramer.

Once assembled, the this compound tetramers become part of the vast pool of hemoglobin molecules that accumulate in the cytoplasm of the maturing erythroblast. The intracellular environment of the developing red blood cell is densely packed with hemoglobin, which constitutes over 95% of the total cytosolic protein in a mature erythrocyte.

The trafficking of hemoglobin within the erythroblast is largely a process of cytosolic accumulation rather than directed transport to specific organelles. The primary "destination" for hemoglobin is the cytoplasm of the mature red blood cell, where it will carry out its function of oxygen transport.

The maturation of the erythroblast into an anucleated erythrocyte involves the expulsion of the nucleus and other organelles. Throughout this process, the synthesized this compound, along with the much more abundant Hemoglobin A, is retained within the cytoplasm. The stability of the this compound variant ensures that it persists throughout the lifespan of the red blood cell, contributing to the total oxygen-carrying capacity. tandfonline.com The neutral nature of the amino acid substitution suggests that this variant is unlikely to be targeted for premature degradation by cellular quality control mechanisms.

Interactions with Other Hemoglobinopathies and Thalassemia Syndromes

Modulatory Effects on Beta-Thalassemia Phenotypes: Molecular and Cellular Mechanisms

The diagnosis of beta-thalassemia trait, a carrier state for a serious genetic disorder, heavily relies on the quantification of Hemoglobin A2. wikipedia.orgmlo-online.com Typically, individuals with beta-thalassemia trait have an elevated level of HbA2 (usually >3.5%) due to the reduced production of beta-globin chains, which leads to a relative excess of alpha-globin chains that then pair with delta-globin chains. wikipedia.orgmlo-online.com However, the co-inheritance of a delta-chain variant like HbA2 Grovetown can significantly alter this diagnostic marker.

The presence of the HbA2 Grovetown variant directly impacts the total measurement of Hemoglobin A2. Delta-chain variants can be broadly categorized into two types based on their effect on the final protein product: stable structural variants and variants that cause a quantitative defect (delta-thalassemia). nih.gov

A stable variant like HbA2 Grovetown results in the production of both normal delta-chains and variant delta-Grovetown chains. nih.gov When quantified using methods like high-performance liquid chromatography (HPLC), this leads to two separate, smaller HbA2 peaks: one for normal HbA2 (α2δ2) and one for the variant HbA2 Grovetown (α2δ2-Grovetown). nih.govmdpi.com In a heterozygous individual, each of these fractions will represent about half of the total expected HbA2. nih.gov

In a person who is also a carrier for beta-thalassemia, the expected elevated total HbA2 is split between the normal and the variant forms. For instance, if a beta-thalassemia carrier is expected to have an HbA2 level of 5.0%, the presence of heterozygous HbA2 Grovetown would result in approximately 2.5% normal HbA2 and 2.5% HbA2-Grovetown. If the laboratory method only quantifies the normal HbA2 peak or incorrectly integrates the variant peak, the total HbA2 level may be reported as being in the normal or borderline range, thus masking the beta-thalassemia trait. nih.gov This failure to correctly identify a beta-thalassemia carrier has significant implications for genetic counseling. nih.gov

Table 1: Illustrative HbA2 Quantification in Different Genotypes This table provides hypothetical examples based on established principles of hemoglobinopathy interactions.

GenotypeExpected Normal HbA2 (%)Expected Variant HbA2 (%)Total Apparent HbA2 (%)Diagnostic Implication
Normal2.502.5Normal
Beta-Thalassemia Trait5.005.0Elevated (Correct Diagnosis)
HbA2 Grovetown Trait1.251.252.5Normal (Variant may be noted)
Beta-Thalassemia Trait + HbA2 Grovetown Trait2.52.52.5 (if only normal peak is measured) or 5.0 (if both are summed)Potential for Misdiagnosis

The phenomenon described above is a primary reason for "borderline" HbA2 results (typically 3.3-3.9%), which pose a significant diagnostic dilemma. nih.govnih.gov When a beta-thalassemia carrier co-inherits a delta-chain variant such as HbA2 Grovetown, the resulting HbA2 level often falls into this ambiguous range. mdpi.comnih.gov This can lead to the misinterpretation of results, potentially classifying a beta-thalassemia carrier as normal. nih.gov

Several factors contribute to borderline HbA2 levels, including mild beta-thalassemia mutations and co-existing iron deficiency or alpha-thalassemia. nih.govresearchgate.net However, the presence of a delta-globin gene defect is an increasingly recognized cause. nih.govnih.gov Molecular analysis of the delta-globin gene is therefore crucial in individuals with borderline HbA2 levels, especially when their hematological parameters (e.g., low mean corpuscular volume) are suggestive of a thalassemia trait and they are of reproductive age. mdpi.comnih.gov

Co-inheritance with Alpha-Thalassemia: Effects on Globin Chain Balance and Hemoglobin Profile

Alpha-thalassemia is characterized by the reduced or absent synthesis of alpha-globin chains. medlineplus.govnih.gov Since all normal adult hemoglobins (HbA, HbA2, and HbF) contain alpha-globin chains, a deficiency in these chains affects the entire hemoglobin profile. nih.gov

When alpha-thalassemia is co-inherited with beta-thalassemia trait, it is known to lower the percentage of HbA2. haematologica.org This occurs because the limited pool of alpha-chains reduces the formation of α2δ2 tetramers. This interaction can sometimes "normalize" the elevated HbA2 level of a beta-thalassemia carrier, creating another diagnostic pitfall. ijbc.irnih.gov

In the case of co-inheritance of alpha-thalassemia and HbA2 Grovetown, the effect on the globin chain balance is similarly complex. The reduced number of alpha-globin chains must be shared among beta-chains, normal delta-chains, and the variant delta-Grovetown chains. This competition further suppresses the formation of both normal HbA2 and the HbA2 Grovetown variant. The resulting hemoglobin profile would likely show a reduced level of total HbA2, potentially masking the presence of the delta-chain variant and complicating the diagnosis of the alpha-thalassemia trait itself, which sometimes presents with borderline or low-normal HbA2 levels. semanticscholar.org

Table 2: Expected Impact of Co-inherited Alpha-Thalassemia on HbA2 Levels

GenotypeKey PathophysiologyExpected Total HbA2 Level
Beta-Thalassemia Trait + Alpha-Thalassemia Trait Reduced β-chains, Reduced α-chainsLower than in pure β-thal trait; may fall into borderline/normal range.
HbA2 Grovetown Trait + Alpha-Thalassemia Trait Reduced α-chains, Variant δ-chainsLower than in pure HbA2 Grovetown trait; both normal and variant HbA2 fractions would be reduced.
Beta-Thal Trait + HbA2 Grovetown + Alpha-Thal Trait Reduced β-chains, Reduced α-chains, Variant δ-chainsSignificantly reduced; highly likely to be in the normal range, masking all carrier states.

Interaction with Sickle Hemoglobin (HbS) Polymerization and its Molecular Basis (General HbA2 properties, relevant for variant context)

While specific studies on HbA2 Grovetown's interaction with sickle hemoglobin (HbS) are not available, the known properties of normal HbA2 provide a strong basis for understanding this interaction. Hemoglobin A2 is known to inhibit the polymerization of deoxygenated HbS, which is the primary event in the pathophysiology of sickle cell disease. nih.gov

The molecular basis for this inhibition lies in the structural differences between the delta-globin chain of HbA2 and the beta-globin chain. Specific amino acid substitutions in the delta-chain interfere with the intermolecular contacts required to form the rigid HbS polymer fibers. Research has identified key residues on the delta-chain, such as those at positions δ22 and δ87, that differ from the beta-chain and are crucial for this inhibitory effect. These substitutions disrupt the stability of the growing polymer.

Because HbA2 Grovetown is a variant of the delta-chain, it is expected to retain this inhibitory property, provided the mutation causing the "Grovetown" variant does not alter the key residues responsible for interfering with polymerization. Therefore, like normal HbA2, HbA2 Grovetown would likely have a modest beneficial effect in individuals with sickle cell trait or disease by slightly reducing the propensity for sickling.

Advanced Methodologies for Hemoglobin A2 Grovetown Research

Molecular Genetic Analysis: Polymerase Chain Reaction, DNA Sequencing, and Gene Editing Technologies for Variant Studies

The foundation of studying any hemoglobin variant lies in identifying the precise genetic mutation. For Hemoglobin A2 Grovetown, this process begins with the amplification of the delta-globin gene (HBD) using the Polymerase Chain Reaction (PCR) . This technique allows for the generation of millions of copies of the specific gene segment from a small DNA sample, providing ample material for subsequent analysis.

Following amplification, DNA sequencing is employed to determine the exact nucleotide sequence of the amplified HBD gene. This reveals the specific mutation responsible for the HbA2 Grovetown variant. In the case of HbA2 Grovetown, sequencing identified a C->T mutation at codon 75, resulting in the substitution of a leucine (B10760876) residue with a valine residue. tandfonline.com

Advanced Protein Separation and Characterization Techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis, Isoelectric Focusing (IEF), and Mass Spectrometry for Variant Identification and Quantification

Identifying and quantifying hemoglobin variants within a blood sample is crucial for both clinical diagnosis and research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this area. wikipedia.orgrsisinternational.org In the initial discovery of this compound, cation exchange HPLC was instrumental in detecting the presence of an abnormal delta-globin chain variant. tandfonline.com This method separates different hemoglobin types based on their charge, allowing for the quantification of HbA2 and the detection of variants.

Capillary Electrophoresis (CE) and Isoelectric Focusing (IEF) are other high-resolution separation techniques used for hemoglobin variant analysis. nih.govspringernature.comunr.edu IEF separates proteins based on their isoelectric point (pI), the pH at which they have no net electrical charge. nih.gov This technique is highly sensitive and can distinguish between variants with very similar charges. researchgate.net While the initial screening of the subject with HbA2 Grovetown by IEF did not reveal an abnormality, this highlights the importance of using multiple, complementary techniques for comprehensive analysis. tandfonline.com

Mass Spectrometry (MS) provides a powerful tool for the definitive identification and characterization of hemoglobin variants. rsisinternational.orgresearchgate.netnih.gov This technique measures the mass-to-charge ratio of molecules, allowing for the precise determination of the molecular weight of the globin chains. nih.gov A change in mass can indicate an amino acid substitution. Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact location and nature of the amino acid change, confirming the results of DNA sequencing. nih.gov

Table 1: Comparison of Protein Separation and Characterization Techniques for Hemoglobin Variant Analysis

Technique Principle of Separation Primary Application for HbA2 Grovetown Key Advantages
High-Performance Liquid Chromatography (HPLC) Ion exchange, reversed-phase Quantification of HbA2 and initial detection of the variant. High resolution, quantitative, and automated. wikipedia.orgrsisinternational.orgnih.gov
Capillary Electrophoresis (CE) Electrophoretic mobility in a capillary High-resolution separation and quantification of hemoglobin fractions. High efficiency, small sample volume, and rapid analysis. nih.gov
Isoelectric Focusing (IEF) Isoelectric point High-resolution screening for hemoglobin variants. Excellent resolution for variants with different pI values. nih.govresearchgate.net

| Mass Spectrometry (MS) | Mass-to-charge ratio | Definitive identification and characterization of the amino acid substitution. | High specificity, accurate mass determination, and ability to identify post-translational modifications. researchgate.netnih.gov |

Structural Elucidation Techniques: X-ray Crystallography and Cryo-Electron Microscopy of Hemoglobin A2 and its Variants

Cryo-Electron Microscopy (Cryo-EM) has emerged as a complementary and increasingly powerful technique for determining the structure of biological macromolecules, including hemoglobin. wikipedia.orgbiorxiv.orgbiorxiv.org This method involves flash-freezing purified protein in a thin layer of ice and imaging the individual molecules with an electron microscope. wikipedia.org Cryo-EM is particularly useful for studying proteins that are difficult to crystallize and can capture different conformational states of a protein in solution. biorxiv.orgbiorxiv.orgresearchgate.net Applying cryo-EM to HbA2 Grovetown could provide valuable insights into its solution-state structure and dynamics.

Spectroscopic and Biophysical Methods for Functional Characterization (e.g., Oxygen Equilibrium Studies, Stability Assays, Circular Dichroism)

A variety of spectroscopic and biophysical methods are essential for characterizing the functional properties of hemoglobin variants. Oxygen equilibrium studies are fundamental to understanding how a variant's oxygen-binding properties might be altered. nih.govresearchgate.net These studies generate oxygen-dissociation curves, which provide key parameters such as the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A shift in the P50 can indicate an increase or decrease in oxygen affinity. tandfonline.com While not specifically reported for HbA2 Grovetown, such studies would be crucial to determine if the amino acid substitution affects its oxygen transport capabilities.

Stability assays are used to assess the structural integrity of the hemoglobin variant. This can involve subjecting the protein to thermal or chemical stress and monitoring its denaturation. Given that HbA2 Grovetown was found to be stable, these assays would likely confirm this observation quantitatively. tandfonline.com

Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure of proteins. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the alpha-helical content of the globin chains. This would be useful in determining if the HbA2 Grovetown mutation induces any significant changes in the protein's folding.

UV-Visible spectroscopy is another valuable tool for studying heme proteins like hemoglobin. oceanoptics.comfrontiersin.org The absorbance spectrum of hemoglobin is sensitive to the oxidation and ligation state of the heme iron, providing a means to monitor these properties. oceanoptics.commdpi.comnih.gov

Computational Modeling and Molecular Dynamics Simulations of Protein Structure and Function for this compound

In conjunction with experimental techniques, computational modeling and molecular dynamics (MD) simulations offer powerful in silico approaches to study the structure and function of hemoglobin variants. proquest.comcell.com Starting with the known structure of Hemoglobin A2, a computational model of HbA2 Grovetown can be generated by introducing the leucine-to-valine substitution in the amino acid sequence.

Recombinant Protein Expression Systems for Functional Studies (e.g., Yeast, Escherichia coli)

To obtain sufficient quantities of a specific hemoglobin variant for detailed structural and functional studies, recombinant protein expression systems are often employed. nih.gov Organisms such as Escherichia coli and yeast can be genetically engineered to produce large amounts of a desired protein. frontiersin.orgmdpi.com

For HbA2 Grovetown, the gene sequence for the variant delta-globin chain would be cloned into an expression vector and introduced into the host organism. The recombinant delta-globin chains would then be co-expressed with alpha-globin chains to assemble the complete hemoglobin tetramer. This approach allows for the production of a pure sample of the variant, free from other hemoglobin types, which is essential for many biophysical and structural studies. frontiersin.org The ability to produce engineered hemoglobin variants also opens the door to creating other mutations at the same site to further probe the functional role of that specific amino acid residue.

Population Genetics and Evolutionary Aspects of Hemoglobin A2 Grovetown and Delta Globin Variants

Geographic Distribution and Prevalence of Hemoglobin A2 Grovetown and Related Delta-Globin Variants

Mutations in the delta-globin gene, leading to variants of Hemoglobin A2 (α2δ2), are found globally, though individual variants are often rare and confined to specific populations. This compound is one such identified rare variant of the delta-globin chain. nih.gov Its precise prevalence and geographic distribution are not well-documented in large-scale population studies, a common characteristic of many rare hemoglobin variants. However, studies of multiethnic populations in the United States and the Netherlands have identified its presence, suggesting it may be found in individuals of various ethnic backgrounds, likely due to migration. nih.gov

The clinical significance of identifying these variants lies in their potential to interfere with the diagnosis of β-thalassemia carriers. An elevated HbA2 level is a key diagnostic marker for β-thalassemia trait. Delta-globin mutations can lower the total HbA2 level, potentially masking the presence of a co-inherited β-thalassemia allele and leading to misdiagnosis. nih.govnih.govnih.gov

The table below summarizes the prevalence of various delta-globin variants found in different populations, illustrating the global distribution and ethnic specificity of these mutations.

VariantPopulation StudiedReported Prevalence/FrequencyReference
HbA2-GrovetownMultiethnic (USA & Netherlands)Identified as a known rare variant nih.gov
General δ-globin defectsSicilian2.5% among those screened for β-thalassemia nih.gov
Hb B2 (δ-globin variant)USAAt least 0.5% nih.gov
Hb B2 (δ-globin variant)Netherlands0.87% nih.gov
Various δ-globin variantsIndian4 rare variants identified in a 52-year review nih.gov

Haplotype Analysis and Ancestry Tracing of the HBD:c.226C>G Mutation

Haplotype analysis, which examines a set of closely linked genetic markers on a single chromosome, is a powerful tool for tracing the origin and migratory history of specific mutations. For hemoglobinopathies, this analysis is typically performed on the β-globin gene cluster on chromosome 11, which includes the HBD gene. Specific haplotypes are often associated with particular globin gene mutations, suggesting a single origin for that mutation on a specific genetic background.

To date, specific haplotype analysis and ancestry tracing for the HBD:c.226C>G mutation, which gives rise to this compound, have not been extensively reported in the scientific literature. This is common for rare variants that have not been the focus of large-scale population genetics studies.

However, the principles of such analysis are well-established from studies of more common hemoglobin variants, such as those in the β-globin gene (HBB). For example, different β-thalassemia mutations are strongly linked to specific β-globin gene cluster haplotypes, which has helped to trace their spread across different geographic regions. nih.gov It is presumed that the HBD:c.226C>G mutation also arose on a specific chromosomal background and could, in principle, be traced through haplotype analysis. Such a study would involve sequencing the region around the HBD gene in individuals carrying the HbA2 Grovetown variant to identify a common set of linked genetic markers. This would help to infer a single origin for the mutation and trace its lineage and dissemination into different populations.

Evolutionary Pressures and Mechanisms of this compound Variant Persistence in Human Populations

The persistence of any genetic variant in a population is governed by evolutionary mechanisms such as natural selection, genetic drift, mutation, and gene flow. The HBD gene presents a paradoxical case from an evolutionary perspective. The protein it encodes, the delta-globin chain, is a component of HbA2, which makes up only 2-3% of total adult hemoglobin and is considered physiologically minor. mdpi.comnih.gov Despite this apparent lack of a critical function, the HBD gene exhibits a high degree of sequence conservation across primate species, suggesting it has been under strong evolutionary constraints. nih.govvetvaccnet.ac.ukresearchgate.net

Comprehensive genetic analyses have revealed that the HBD gene has primarily evolved under purifying selection . nih.govnih.gov This form of negative selection removes deleterious mutations from a population, thus preserving the gene's sequence. The strong functional constraints on the HBD gene are thought to be driven not by the function of the HbA2 protein itself, but by a crucial regulatory role the gene plays in the developmental switch from fetal (γ-globin) to adult (β-globin) hemoglobin production. nih.govvetvaccnet.ac.ukresearchgate.netnih.gov The genomic region containing the HBD gene is believed to contain important regulatory elements that are essential for the proper expression of the neighboring β-globin gene.

Given this context, the persistence of rare, non-pathological variants like this compound is likely influenced by the following mechanisms:

Genetic Drift: As HbA2 Grovetown is considered a clinically silent variant, it is likely neutral or nearly neutral in its effect on an individual's fitness. The frequency of such neutral variants in a population can fluctuate randomly over generations due to chance events, a process known as genetic drift. This is a primary mechanism for the persistence of rare, non-selected alleles.

There is no evidence to suggest that HbA2 Grovetown or other delta-globin variants offer any selective advantage, such as protection against malaria, which has been a major selective force for many β-globin variants like Hemoglobin S. Therefore, its persistence is best explained by its presumed neutrality, allowing it to be maintained at a low frequency through genetic drift within the context of a highly conserved and functionally important genomic region.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying hemoglobin A2 in population studies, and how should they be validated?

  • Answer : HbA2 quantification typically employs high-performance liquid chromatography (HPLC) or capillary electrophoresis, which separate hemoglobin variants based on charge and size . Validation requires cross-referencing results with molecular genetic testing (e.g., PCR for β-globin gene mutations) to confirm β-thalassemia carriers . Internal quality controls, such as using standardized reference samples, and external proficiency testing (e.g., College of American Pathologists) ensure reproducibility . For population studies, cohort stratification by age, ethnicity, and iron status is critical to account for biological variability .

Q. How should researchers design experiments to distinguish between HbA2 elevation due to β-thalassemia versus iron deficiency anemia?

  • Answer : A dual-phase approach is recommended:

  • Phase 1 : Measure HbA2 alongside iron biomarkers (ferritin, transferrin saturation) and red cell indices (MCV, MCH). HbA2 >3.5% with microcytosis strongly suggests β-thalassemia, while iron deficiency often suppresses HbA2 .
  • Phase 2 : Confirm β-thalassemia carriers via DNA sequencing of the β-globin gene and assess for co-inherited α-thalassemia deletions using multiplex ligation-dependent probe amplification (MLPA) .

Q. What statistical methods are appropriate for analyzing HbA2 variability in heterogeneous populations?

  • Answer : Multivariate regression models should adjust for confounders like age, sex, and iron status. Non-parametric tests (e.g., Mann-Whitney U) are preferred for non-normally distributed data, such as HbA2 levels in thalassemia carriers . Cluster analysis can identify subgroups with distinct HbA2 patterns, aiding in genotype-phenotype correlations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HbA2 levels between HPLC and capillary electrophoresis in borderline cases (e.g., 3.0–3.5%)?

  • Answer : Discrepancies arise from technical variability (e.g., column degradation in HPLC) or biological factors (e.g., δ-globin mutations). Mitigation strategies include:

  • Method Calibration : Use certified reference materials and replicate measurements .
  • Supplementary Testing : Employ isoelectric focusing (IEF) or mass spectrometry to detect rare variants like HbA2-Monreale, which may elude standard methods .
  • Clinical Correlation : Integrate family studies and hematological indices to refine diagnostic thresholds .

Q. What experimental frameworks are optimal for studying HbA2’s role in modulating oxidative stress in β-thalassemia?

  • Answer : A multi-omics approach is recommended:

  • Proteomics : Compare redox-sensitive proteins (e.g., catalase, glutathione peroxidase) in β-thalassemia patients with high vs. normal HbA2 .
  • Functional Assays : Measure reactive oxygen species (ROS) in erythrocyte membranes using fluorescent probes (e.g., DCFH-DA) .
  • Longitudinal Design : Track HbA2 levels and oxidative damage markers (e.g., malondialdehyde) over time to establish causality .

Q. How should researchers address contradictory data on HbA2’s predictive value for β-thalassemia severity?

  • Answer : Contradictions often stem from population-specific modifiers (e.g., α-globin gene status). Solutions include:

  • Stratified Analysis : Subgroup patients by α-globin genotype (e.g., αα/αα vs. -α/αα) to isolate HbA2’s contribution .
  • Machine Learning : Train models on integrated datasets (HbA2, fetal hemoglobin, genetic variants) to predict clinical outcomes .
  • Meta-Analysis : Pool data from diverse cohorts to identify universal vs. context-dependent associations .

Methodological Resources

  • Diagnostic Protocols : Bain’s Haemoglobinopathy Diagnosis (John Wiley & Sons) provides step-by-step guidelines for HbA2 testing .
  • Data Reprodubility : Follow CAP guidelines for pre-analytical (sample collection) and analytical (instrument calibration) standardization .
  • Funding Strategies : The American Society of Hematology offers grants for studies integrating HbA2 with emerging biomarkers (e.g., erythropoietin levels) .

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